Acetamidopropanal, also known as 3AAP, belongs to the class of organic compounds known as alpha-hydrogen aldehydes. These are aldehydes with the general formula HC(H)(R)C(=O)H, where R is an organyl group. Acetamidopropanal is soluble (in water) and a very weakly acidic compound (based on its pKa). Acetamidopropanal exists in all eukaryotes, ranging from yeast to humans. Acetamidopropanal can be biosynthesized from propanal. Outside of the human body, acetamidopropanal can be found in a number of food items such as parsley, cherry tomato, red bell pepper, and black walnut. This makes acetamidopropanal a potential biomarker for the consumption of these food products.
3-Acetamidopropanal
CAS No.: 73323-68-9
Cat. No.: VC1822963
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73323-68-9 |
---|---|
Molecular Formula | C5H9NO2 |
Molecular Weight | 115.13 g/mol |
IUPAC Name | N-(3-oxopropyl)acetamide |
Standard InChI | InChI=1S/C5H9NO2/c1-5(8)6-3-2-4-7/h4H,2-3H2,1H3,(H,6,8) |
Standard InChI Key | ARJPPNFIEQKVBB-UHFFFAOYSA-N |
SMILES | CC(=O)NCCC=O |
Canonical SMILES | CC(=O)NCCC=O |
Introduction
Chemical Structure and Identification
3-Acetamidopropanal (C₅H₉NO₂) is an organic compound characterized by two key functional groups: an aldehyde group and an acetamido group. This bifunctional nature contributes to its unique chemical properties and biological activity .
Chemical Identifiers and Nomenclature
3-Acetamidopropanal is known by several synonyms and identifiers in chemical databases, which are summarized in Table 1.
Table 1: Chemical Identifiers of 3-Acetamidopropanal
Parameter | Value |
---|---|
Common Name | 3-Acetamidopropanal |
IUPAC Name | N-(3-oxopropyl)acetamide |
CAS Registry Number | 73323-68-9 |
Molecular Formula | C₅H₉NO₂ |
Molecular Weight | 115.13 g/mol |
InChI Key | ARJPPNFIEQKVBB-UHFFFAOYSA-N |
SMILES | CC(=O)NCCC=O |
Sources: PubChem , YMDB , ChemFOnt
Structural Classification
3-Acetamidopropanal belongs to the class of organic compounds known as alpha-hydrogen aldehydes, characterized by the general formula HC(H)(R)C(=O)H, where R is an organyl group. It contains a propanal backbone with an acetamido functional group attached to the terminal carbon .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-acetamidopropanal is essential for its identification, isolation, and applications in research.
Physical Properties
The physical properties of 3-acetamidopropanal influence its behavior in biological systems and its applications in laboratory research.
Table 2: Physical Properties of 3-Acetamidopropanal
Property | Value | Source |
---|---|---|
Physical State | Solid | |
Exact Mass | 115.063328530 Da | |
LogP | -0.72 to -1.3 | |
Water Solubility | 40.2 g/L | |
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 2 | |
Rotatable Bond Count | 3 |
Chemical Reactivity
3-Acetamidopropanal exhibits chemical reactivity characteristic of both aldehydes and amides. The aldehyde group is particularly reactive and can undergo various transformations, including oxidation, reduction, and nucleophilic addition reactions. The amide group contributes to the compound's hydrogen-bonding capabilities and influences its solubility in various solvents .
Metabolic Origin and Biochemical Pathways
3-Acetamidopropanal plays a significant role in polyamine metabolism, a critical biochemical pathway in all living organisms.
Polyamine Metabolism
3-Acetamidopropanal is primarily formed during the catabolism of polyamines, specifically in the oxidation of N1-acetylated spermine (SPM) and spermidine (SPD) by polyamine oxidase (PAO) .
Table 3: Enzymatic Production of 3-Acetamidopropanal
Substrate | Enzyme | Products |
---|---|---|
N1-acetyl-spermine | Peroxisomal AcPAO | Spermidine + 3-acetamidopropanal + H₂O₂ |
N1-acetyl-spermidine | Peroxisomal AcPAO | Putrescine + 3-acetamidopropanal + H₂O₂ |
Source: PMC article on Polyamine-Derived Aminoaldehydes
Biological Distribution
3-Acetamidopropanal exists in a wide range of organisms, from bacteria to humans, indicating its fundamental role in cellular metabolism. It has been identified as a metabolite in:
This widespread distribution highlights the compound's importance in fundamental metabolic processes across different life forms.
Biological Significance and Functions
The biological significance of 3-acetamidopropanal extends beyond its role as a metabolic intermediate, with implications for cellular regulation and pathophysiology.
Cellular Regulation
As a product of polyamine metabolism, 3-acetamidopropanal is involved in cellular processes regulated by polyamines, including:
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Cell proliferation and differentiation
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Regulation of gene expression
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Modulation of cell signaling pathways
Comparative Toxicity and Biological Effects
Research has compared the cytotoxicity of 3-acetamidopropanal with related compounds formed during polyamine metabolism. While 3-acetamidopropanal demonstrates cytotoxic properties, other metabolites like acrolein and hydrogen peroxide exhibit greater toxicity .
Table 4: Comparative Toxicity of Polyamine Metabolites
Compound | Relative Toxicity | Cellular Effect |
---|---|---|
Acrolein | High | Oxidative stress, protein/DNA adduct formation |
Hydrogen peroxide | High | Oxidative damage |
3-Aminopropanal (3-AP) | Moderate to high | Mixed apoptosis/necrosis in neurons, apoptosis in glial cells |
3-Acetamidopropanal | Moderate | Cytotoxicity, particularly when accumulated |
4-Aminobutanal (4-AB) | Moderate | Similar to 3-AP |
Implications in Pathophysiology and Disease
Research suggests potential connections between 3-acetamidopropanal and various pathological conditions, particularly those involving altered polyamine metabolism.
Cerebral Ischemia and Neurodegeneration
Although many studies focus on the structurally related 3-aminopropanal rather than 3-acetamidopropanal specifically, the findings provide insight into the potential role of aldehyde metabolites from polyamine oxidation in neurological damage. During cerebral ischemia, increased polyamine oxidase activity leads to the accumulation of toxic aldehydes, contributing to neuronal and glial cell damage .
Key observations include:
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Cytotoxic levels of aldehydes are achieved before the onset of significant cerebral cell damage
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Neurons are particularly sensitive to aldehyde toxicity, exhibiting mixed apoptosis and necrosis
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Glial cells undergo apoptosis at lower concentrations and necrosis at higher concentrations
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Inhibition of polyamine oxidase with compounds such as aminoguanidine attenuates brain damage in experimental models
Oxidative Stress and Cellular Damage
The production of 3-acetamidopropanal is accompanied by the generation of hydrogen peroxide, contributing to oxidative stress. The combined effects of reactive aldehydes and oxidative damage may play a role in various pathological conditions characterized by cellular dysfunction .
Research Applications and Future Directions
Current research on 3-acetamidopropanal spans several areas, from its role as a biomarker to potential applications in therapeutic development.
Therapeutic Implications
Research on the manipulation of polyamine metabolism, including the formation of 3-acetamidopropanal, has therapeutic implications for conditions involving aberrant cell proliferation or neurodegeneration:
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Inhibitors of polyamine oxidase may protect against ischemic damage by preventing the production of toxic aldehydes
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Modulators of polyamine metabolism may enhance the effects of other therapeutic agents, as demonstrated by the potentiation of apple procyanidin-triggered apoptosis by MDL 72527, a polyamine oxidase inhibitor
Analytical Methods for Detection
Various analytical techniques have been developed for the detection and quantification of 3-acetamidopropanal in biological samples:
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High-performance liquid chromatography (HPLC) with fluorescence detection
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Thin layer chromatography (TLC) after derivatization
These methods facilitate research on the roles of 3-acetamidopropanal in normal physiology and disease states.
Synthesis and Chemical Transformations
3-Acetamidopropanal can be synthesized through various chemical routes, and it undergoes several important chemical transformations.
Chemical Transformations
Important chemical transformations of 3-acetamidopropanal include:
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Oxidation to the corresponding carboxylic acid
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Reduction to 3-acetamidopropanol
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Aldol-type condensations through the reactive aldehyde group
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Formation of imines and other nitrogen-containing derivatives
Future Research Directions
Several promising avenues for future research on 3-acetamidopropanal include:
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Detailed investigation of its role in specific disease states and conditions
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Development of targeted analytical methods for its detection in complex biological matrices
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Exploration of its potential as a building block for the synthesis of bioactive compounds
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Further elucidation of its interactions with cellular components and pathways
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Assessment of its utility as a biomarker for altered polyamine metabolism in various physiological and pathological states
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